molecular formula C8H4N2O4S2 B3347377 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- CAS No. 13410-84-9

4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-

Cat. No.: B3347377
CAS No.: 13410-84-9
M. Wt: 256.3 g/mol
InChI Key: XKOJFDZTGIPXLG-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the nitrofuranyl group enhances its biological activity, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- typically involves the condensation of 5-nitrofurfural with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts and controlled reaction environments to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- involves its interaction with various molecular targets. The nitrofuranyl group is known to generate reactive oxygen species (ROS), which can induce oxidative stress in microbial cells, leading to their death. Additionally, the compound can inhibit specific enzymes and pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- is unique due to the presence of the nitrofuranyl group, which enhances its biological activity compared to other thiazolidinone derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S2/c11-7-5(16-8(15)9-7)3-4-1-2-6(14-4)10(12)13/h1-3H,(H,9,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOJFDZTGIPXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385433
Record name 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13410-84-9
Record name 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-

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